molecular formula C14H15NO2 B12685798 2,3,4,9-Tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one CAS No. 62334-13-8

2,3,4,9-Tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one

Cat. No.: B12685798
CAS No.: 62334-13-8
M. Wt: 229.27 g/mol
InChI Key: PJNGBIPCXWVPLG-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one is a chemical compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 6-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole, the compound can be synthesized through a series of reactions involving methylation, reduction, and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

2,3,4,9-Tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3,4,9-Tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 5-Methyl-8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one
  • 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one

Uniqueness

2,3,4,9-Tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62334-13-8

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

6-methoxy-4-methyl-2,3,4,9-tetrahydrocarbazol-1-one

InChI

InChI=1S/C14H15NO2/c1-8-3-6-12(16)14-13(8)10-7-9(17-2)4-5-11(10)15-14/h4-5,7-8,15H,3,6H2,1-2H3

InChI Key

PJNGBIPCXWVPLG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C2=C1C3=C(N2)C=CC(=C3)OC

Origin of Product

United States

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